molecular formula C8H16O3 B13073158 3-Hydroxy-2,3-dimethylhexanoic acid

3-Hydroxy-2,3-dimethylhexanoic acid

Cat. No.: B13073158
M. Wt: 160.21 g/mol
InChI Key: BWXXPBBQEXIVHV-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of hexanoic acid, featuring hydroxyl and methyl groups on the carbon chain. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of α-amino-β-keto esters using chiral catalysts. This method provides high diastereo- and enantioselectivity, resulting in the desired product with high purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-2,3-dimethylhexanoic acid.

    Reduction: Formation of 3-hydroxy-2,3-dimethylhexanol.

    Substitution: Formation of 3-chloro-2,3-dimethylhexanoic acid.

Scientific Research Applications

3-Hydroxy-2,3-dimethylhexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,2-dimethylhexanoic acid
  • 3-Hydroxy-5,5-dimethylhexanoic acid
  • 2,3-Dimethylhexanoic acid

Uniqueness

3-Hydroxy-2,3-dimethylhexanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-hydroxy-2,3-dimethylhexanoic acid

InChI

InChI=1S/C8H16O3/c1-4-5-8(3,11)6(2)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10)

InChI Key

BWXXPBBQEXIVHV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(C)C(=O)O)O

Origin of Product

United States

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